4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is of interest in both chemistry and biology due to its potential applications in drug development and material science. It is identified by the CAS number 1048922-59-3 and is utilized as a building block for the synthesis of more complex molecules .
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid is synthesized from readily available precursors in laboratory settings. Its classification falls under organic compounds, specifically within the category of heterocyclic compounds due to the presence of a benzimidazole ring. The compound's structure includes a butyric acid moiety, which enhances its biological activity and solubility in biological systems .
The synthesis of 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are also utilized to isolate the final product effectively.
The molecular structure of 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid features a benzimidazole ring substituted with a chlorine atom and a methyl group, along with a butyric acid side chain. The chemical formula can be represented as C_{13}H_{13}ClN_{2}O_2.
Key structural data include:
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid can participate in various chemical reactions, including:
The reactions can yield various products:
While specific physical properties such as melting point are not detailed, it is known that compounds within this class typically exhibit moderate solubility in organic solvents.
The chemical properties include:
Relevant data on solubility and stability may require further empirical studies to establish comprehensive profiles.
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid has several scientific applications:
This compound's unique structural features make it valuable for research across multiple scientific disciplines, particularly in medicinal chemistry and pharmacology.
Benzimidazole represents a privileged scaffold in medicinal chemistry, first synthesized in the 1870s and evolving into a cornerstone of modern drug discovery. This bicyclic aromatic heterocycle, formed by fusing benzene with imidazole, exhibits remarkable structural similarity to purine nucleotides, enabling natural interactions with biological macromolecules [2] [6]. The journey began with thiabendazole (1960s) as an antifungal/antiparasitic agent, followed by the revolutionary anti-ulcer proton pump inhibitors (omeprazole, 1980s). Over 75% of clinically approved drugs contain nitrogen heterocycles, with benzimidazole ranking among the top ten most frequently employed scaffolds in FDA-approved drugs [2] [8].
Table 1: Clinically Significant Benzimidazole-Based Therapeutics
Therapeutic Category | Compound Name | Primary Target/Mechanism | Clinical Indication |
---|---|---|---|
Antiparasitic | Albendazole | Microtubule inhibition | Helminth infections |
Anticancer | Bendamustine | DNA alkylation/cross-linking | CLL, NHL |
Anticancer | Binimetinib | MEK-1/2 inhibition | BRAF-mutant melanoma |
Antihypertensive | Telmisartan | Angiotensin II receptor antagonism | Hypertension |
Antipsychotic | Pimozide | Dopamine receptor antagonism | Tourette syndrome |
Antiulcer | Omeprazole | H⁺/K⁺ ATPase inhibition | GERD, peptic ulcers |
Kinase Inhibitor | Dovitinib | FGFR, VEGFR inhibition | Renal cell carcinoma (investigational) |
The anticancer evolution is particularly noteworthy. Bendamustine exemplifies rational design—a bifunctional hybrid combining a benzimidazole nucleus (DNA-binding element) with a nitrogen mustard alkylating group. This confers unique DNA-interaction properties distinct from classical alkylators, demonstrating clinical efficacy in hematological malignancies [2] [4]. Similarly, binimetinib exploits the benzimidazole core's capacity for kinase interaction (MEK-1/2 inhibition) in BRAF-mutant cancers. The scaffold's versatility extends to epigenetic modulation (pracinostat, HDAC inhibitor) and hormone therapy (galeterone, CYP17 inhibitor), highlighting its adaptability across diverse target classes [2].
Substitution patterns critically determine benzimidazole bioactivity. The 7-chloro modification—a halogen at the benzene ring's C7 position—imparts distinct electronic and steric properties. Chlorine's strong electron-withdrawing nature (σₚ = 0.23) creates an electron-deficient aromatic system, enhancing:
Table 2: Impact of Benzimidazole Substituents on Pharmacological Properties
Substituent Position | Common Modifications | Primary Pharmacological Influence | Target Implications |
---|---|---|---|
C2 | Aryl, thioether | DNA intercalation potency | Topoisomerase inhibition |
C5/C6 | Methoxy, methyl | Lipophilicity modulation | Cytokine/kinase selectivity |
C7 | Chloro, fluoro | Electron deficiency, metabolic stability | Enhanced DNA/kinase affinity |
N1 | Methyl, acyl | Solubility, pharmacokinetics | Reduced plasma protein binding |
The 7-chloro derivative's role extends beyond passive stability. It actively participates in target engagement: In poly(ADP-ribose) polymerase (PARP) inhibitors (PDB: 5WS1), the chloro group's electron-withdrawing effect polarizes adjacent N-H bonds, strengthening hydrogen bonds with Gly863 backbone carbonyls. This increases inhibition potency 3-fold over des-chloro analogs [2] [3].
The incorporation of butyric acid (CH₃(CH₂)₂COOH) at benzimidazole's C2 position creates a hybrid structure merging dual pharmacophores. Butyrate itself is a histone deacetylase (HDAC) inhibitor with established differentiation-inducing effects in malignancy. Conjugation to benzimidazole achieves:
Table 3: Biological Influence of Benzimidazole Side Chain Functionalization
Side Chain Type | Length/Key Atoms | Biological Impact | Primary Target Engagement |
---|---|---|---|
Alkyl carboxylic acid | C4 (e.g., butyric) | HDAC inhibition, solubility modulation | Epigenetic regulation |
Arylpiperazine | N-containing | CNS penetration, receptor selectivity | Serotonin/dopamine receptors |
Imidazolium | Charged N-heterocycle | DNA minor groove binding | Antiparasitic activity |
Ether-linked heterocycles | Variable | Kinase hinge region interaction | Anticancer tyrosine kinase inhibition |
SAR studies reveal nuanced structure-activity relationships: Hybrids with rigid linkers between benzimidazole and butyrate (e.g., amide bonds) often exhibit reduced HDAC inhibition compared to flexible alkyl tethers. This suggests conformational freedom aids catalytic site accommodation. Additionally, unsubstituted butyrate chains outperform branched analogs, implying steric hindrance disrupts target binding [4] [5]. Molecular modeling of 4-(7-chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid predicts simultaneous occupation of DNA major grooves (via benzimidazole) and HDAC catalytic pockets (via butyrate zinc coordination), positioning it as a promising epigenetic modulator.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: